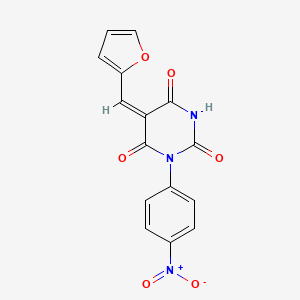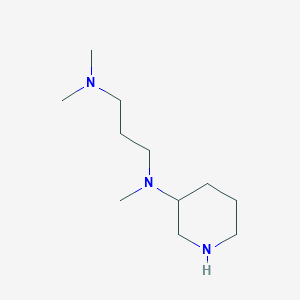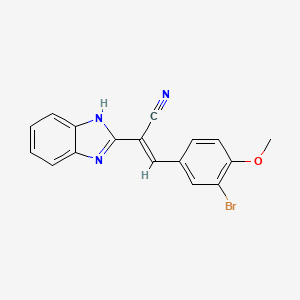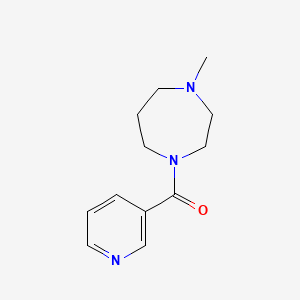![molecular formula C27H29N3O3 B5493275 N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B5493275.png)
N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which target the blood vessels that supply tumors with nutrients and oxygen. In
Mécanisme D'action
The mechanism of action of DMXAA involves the activation of the immune system and the induction of cytokine production. DMXAA binds to a protein called STING (stimulator of interferon genes), which triggers the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate the immune system, leading to the destruction of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response. DMXAA also inhibits the production of angiogenic factors, which are responsible for the growth of new blood vessels. This leads to the disruption of the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA is its ability to enhance the activity of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, DMXAA has also been shown to have some limitations for lab experiments. It has been shown to be unstable in aqueous solutions, which can make it difficult to work with in the lab. Additionally, DMXAA has been shown to have a narrow therapeutic window, which means that it can be toxic at higher doses.
Orientations Futures
There are several future directions for DMXAA research. One area of focus is the development of more stable analogs of DMXAA that can be used in the lab. Another area of focus is the development of combination therapies that can enhance the efficacy of DMXAA. Additionally, there is ongoing research into the mechanisms of action of DMXAA and its potential use in the treatment of other diseases, such as viral infections.
Méthodes De Synthèse
DMXAA can be synthesized using a multistep process that involves the condensation of 3-(diethylamino)-4-methoxybenzaldehyde with 9-hydroxyxanthene-9-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified through recrystallization to obtain DMXAA in its pure form.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of tumors, including lung, breast, and colon cancer. DMXAA works by disrupting the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. It has also been shown to enhance the activity of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[(Z)-[3-(diethylaminomethyl)-4-methoxyphenyl]methylideneamino]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-4-30(5-2)18-20-16-19(14-15-23(20)32-3)17-28-29-27(31)26-21-10-6-8-12-24(21)33-25-13-9-7-11-22(25)26/h6-17,26H,4-5,18H2,1-3H3,(H,29,31)/b28-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUROXGBKTGRQSO-QRQIAZFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)/C=N\NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-{3-[(diethylamino)methyl]-4-methoxyphenyl}methylidene]-9H-xanthene-9-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)



![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)

![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)